molecular formula C17H12ClN5O2S B2521632 2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894069-46-6

2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

Cat. No.: B2521632
CAS No.: 894069-46-6
M. Wt: 385.83
InChI Key: WFMFNWYONQGFHH-UHFFFAOYSA-N
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Description

2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H12ClN5O2S and its molecular weight is 385.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that derivatives of the chemical structure have been synthesized and evaluated for their antimicrobial and antifungal potentials. For instance, a series of compounds were synthesized from α,β-unsaturated ketones, which displayed significant activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as broad-spectrum antimicrobial agents (Hassan, 2013).

Antitumor Activity

Several studies have synthesized and tested compounds for their cytotoxic activities against various cancer cell lines. For example, derivatives have shown high growth inhibitory activity against PC-3 prostate cancer and A-549 lung cancer cell lines. The mechanism of action for some compounds includes cell cycle arrest and apoptosis induction through caspase-3 dependent pathways, indicating their potential as anticancer agents (Fares et al., 2014).

Carbonic Anhydrase Inhibition

The compound and its derivatives have been studied for their ability to inhibit carbonic anhydrase isozymes, which are relevant in various physiological and pathological processes. Some derivatives demonstrated low nanomolar activity against human carbonic anhydrase II, IX, and XII, making them promising candidates for the development of inhibitors targeting transmembrane tumor-associated isoforms (Alafeefy et al., 2015).

Synthesis and Molecular Structure Analysis

Research has also focused on the synthesis and structural analysis of compounds with the core structure, exploring their pharmaceutical applications. For instance, the synthesis, characterization, and biological potential of novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were investigated, showing significant enzyme inhibition potential against enzymes relevant to Alzheimer's disease and antioxidant properties (Kausar et al., 2019).

Properties

IUPAC Name

2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-13-7-5-12(6-8-13)15-9-10-17-20-19-11-23(17)21-15/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMFNWYONQGFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.